

A Technical Guide to Ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0)

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Compound of Interest

Compound Name: Ethyl 2-aminooxazole-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-aminooxazole-4-carboxylate**, a key heterocyclic building block in medicinal chemistry. This document outlines its chemical and physical properties, synthesis, and its role in the development of novel therapeutics, particularly as an intermediate in the synthesis of enzyme inhibitors.

Chemical and Physical Properties

Ethyl 2-aminooxazole-4-carboxylate is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	177760-52-0	[1]
Molecular Formula	C ₆ H ₈ N ₂ O ₃	[1]
Molecular Weight	156.14 g/mol	[1]
IUPAC Name	ethyl 2-amino-1,3-oxazole-4-carboxylate	[1]
SMILES	CCOC(=O)C1=COC(=N1)N	[1]
Melting Point	135-140 °C	[2]
Assay (Purity)	≥95%	[2]
Appearance	Solid	[2]
Storage Temperature	2-8°C	[2]

Synthesis and Reactions

While a direct, detailed experimental protocol for the synthesis of **Ethyl 2-aminooxazole-4-carboxylate** is not readily available in the public domain, its synthesis generally follows established routes for 2-aminooxazole derivatives. A common synthetic strategy involves the condensation of an α -haloketoester with urea or a urea equivalent.

A key reaction demonstrating the utility of **Ethyl 2-aminooxazole-4-carboxylate** is its formylation to produce Ethyl 2-formyloxazole-4-carboxylate. This transformation is a crucial step in the synthesis of more complex molecules.[\[3\]](#)

Experimental Protocol: Formylation of Ethyl 2-aminooxazole-4-carboxylate

This protocol is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[\[3\]](#)

Materials:

- **Ethyl 2-aminooxazole-4-carboxylate**

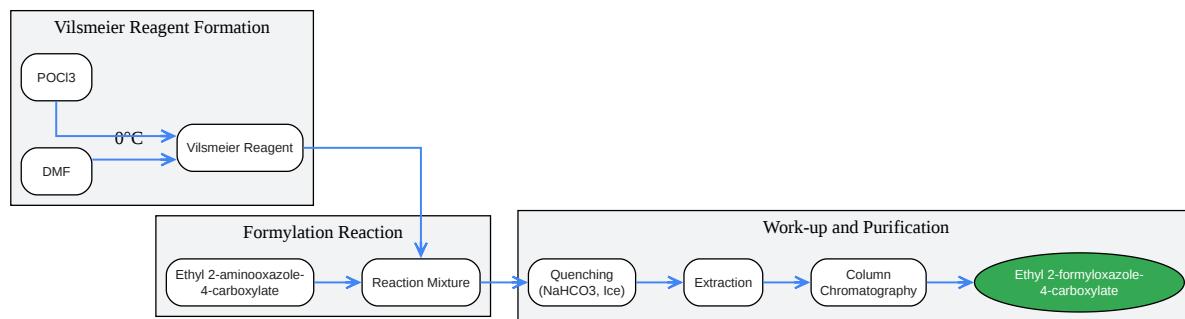
- N,N-Dimethylformamide (DMF)
- Phosphoryl chloride (POCl₃)
- Anhydrous solvent (e.g., dichloromethane)
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent to 0°C.
- Slowly add phosphoryl chloride (POCl₃) to the cooled DMF solution while stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
- Add a solution of **Ethyl 2-aminooxazole-4-carboxylate** in the anhydrous solvent to the reaction mixture dropwise at 0°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure Ethyl 2-formyloxazole-4-carboxylate.

Below is a diagram illustrating the general workflow for this formylation reaction.



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General workflow for the formylation of **Ethyl 2-aminooxazole-4-carboxylate**.

Applications in Drug Discovery and Development

Ethyl 2-aminooxazole-4-carboxylate serves as a versatile starting material for the synthesis of various biologically active compounds. Its primary application lies in its use as an intermediate for the preparation of inhibitors of key enzymes implicated in disease.

Inhibitors of Bacterial Serine Acetyltransferase

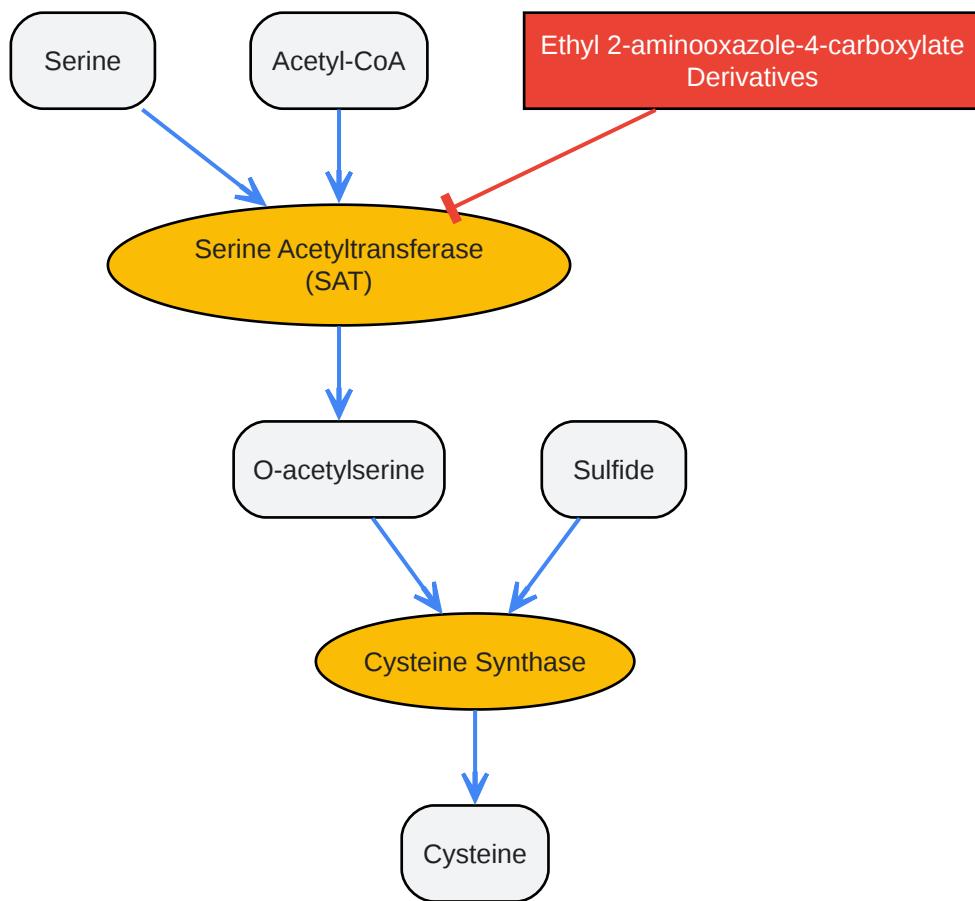
Research has demonstrated that derivatives of **Ethyl 2-aminooxazole-4-carboxylate** are effective inhibitors of bacterial serine acetyltransferase (SAT).^[4] SAT is a crucial enzyme in the cysteine biosynthesis pathway of bacteria, making it an attractive target for the development of novel antibacterial agents.

A study investigating substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, synthesized from **Ethyl 2-aminooxazole-4-carboxylate**, identified compounds with significant inhibitory activity against *Staphylococcus aureus* SAT (SaSAT). The IC₅₀ values for some of these derivatives are presented in the table below.

Compound	R ¹	R ²	IC ₅₀ (SaSAT) [μM]
21a	H	Et	49
21b	3,5-di-Cl	Et	25
21c	4-F	Et	39
21d	4-CN	Et	70
21e	4-pyridyl	Et	110
22a	H	H	33
22b	3,5-di-Cl	H	30
22c	4-F	H	38
22d	4-CN	H	50
22e	4-pyridyl	H	130

Data extracted from Reference[4].

The general signaling pathway involving bacterial serine acetyltransferase is depicted below. Inhibition of this enzyme disrupts the production of O-acetylserine, a key precursor for cysteine synthesis, thereby impeding bacterial growth.

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Inhibition of the bacterial cysteine biosynthesis pathway.

Intermediate for Akt Inhibitors

Ethyl 2-aminooxazole-4-carboxylate is also reported as an intermediate in the preparation of inhibitors of Akt (Protein Kinase B) activity. Akt is a serine/threonine-specific protein kinase that plays a critical role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. Dysregulation of the Akt signaling pathway is implicated in the pathogenesis of cancer and arthritis, making it a significant therapeutic target.

While specific experimental protocols detailing the use of **Ethyl 2-aminooxazole-4-carboxylate** in the synthesis of Akt inhibitors are proprietary, the general approach involves using it as a scaffold to build more complex molecules that can bind to and inhibit the Akt enzyme.

Safety and Handling

Ethyl 2-aminooxazole-4-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled.^[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 2-aminooxazole-4-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its utility as a precursor for the synthesis of enzyme inhibitors, particularly for bacterial serine acetyltransferase and potentially for Akt kinase, underscores its importance in the development of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and drug development professionals.

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References

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- 3. benchchem.com [benchchem.com]
- 4. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
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